physicochemical properties of 4-(1H-tetrazol-1-yl)aniline hydrochloride
physicochemical properties of 4-(1H-tetrazol-1-yl)aniline hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-1-yl)aniline Hydrochloride
Foreword: A Practical Guide to Characterization
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the essential . In pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide is structured not as a static data sheet, but as a dynamic framework for characterization. It details the causality behind experimental choices and provides robust, self-validating protocols to empower researchers to generate high-quality, reliable data for this important structural motif.
The 4-(1H-tetrazol-1-yl)aniline moiety is of significant interest in medicinal chemistry. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering potential improvements in metabolic stability and oral bioavailability.[1] The aniline core provides a versatile scaffold for further chemical modification. As the hydrochloride salt, the compound's properties, particularly solubility, are expected to be modulated.[2] This guide will elucidate the critical experiments required to fully characterize this active pharmaceutical ingredient (API).
Molecular Identity and Spectroscopic Profile
Before embarking on detailed physicochemical analysis, confirming the identity and purity of the compound is paramount.
Core Molecular Attributes
A foundational dataset for 4-(1H-tetrazol-1-yl)aniline hydrochloride is summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₈ClN₅ | [3] |
| Molecular Weight | 197.63 g/mol | [3] |
| CAS Number | 14213-13-9; 1049766-54-2 | [3][4][5] |
Expected Spectroscopic Signature
While specific spectra must be obtained experimentally, the expected features based on the molecule's structure are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The aromatic protons on the aniline ring will likely appear as two doublets in the aromatic region (approx. 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. A key diagnostic signal will be the singlet for the proton on the tetrazole ring, typically found at a downfield chemical shift (often >9 ppm). The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[6][7]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the carbon atom within the tetrazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for N-H stretching from the anilinium ion, C-H stretching from the aromatic ring, C=C and C=N stretching vibrations within the aromatic and tetrazole rings, and N=N stretching from the tetrazole moiety.[6][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal the parent ion for 4-(1H-tetrazol-1-yl)aniline at an m/z corresponding to [M+H]⁺, where M is the free base.
Critical Physicochemical Parameters for Drug Development
The following sections detail the experimental determination of properties that directly influence the pharmacokinetic and biopharmaceutical behavior of an API. The ionization constant (pKa), solubility, and lipophilicity (LogD) form the three pillars of this characterization.[9][10][11]
Ionization Constant (pKa) Determination
Causality: The pKa dictates the extent of a molecule's ionization at a given pH.[9][10] For 4-(1H-tetrazol-1-yl)aniline hydrochloride, there are two key ionizable centers: the anilinium group (acidic) and the tetrazole ring (which can also be acidic). Knowing these pKa values is critical because the ionization state profoundly affects solubility, membrane permeability, and receptor binding. An API's absorption can vary significantly throughout the pH gradient of the gastrointestinal tract.[12][13]
Potentiometric titration is a robust and widely used method for pKa determination.[10][13] It relies on monitoring pH changes as a titrant is added to a solution of the analyte.
-
Preparation: Prepare a ~1 mM solution of 4-(1H-tetrazol-1-yl)aniline hydrochloride in deionized water with a constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator for precise titrant delivery. Maintain a constant temperature (e.g., 25°C or 37°C).
-
Acidic pKa (Anilinium): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Basic pKa (Tetrazole): To determine the pKa of the tetrazole ring, start with the free base and titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoid curve. Specialized software can be used to calculate the pKa values from the titration data.
Caption: Workflow for potentiometric pKa determination.
If the compound possesses a chromophore close to the ionization site, UV-Vis spectrophotometry is a highly sensitive alternative that requires less material.[12][13] The method involves measuring the compound's absorbance spectrum across a range of pH values. The pKa is determined by analyzing the spectral shifts that occur upon ionization.[12]
Aqueous Solubility Profile
Causality: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For orally administered drugs, low solubility is a major cause of poor bioavailability.[14][15] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and determine the potential for biowaivers. An API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[16]
The shake-flask method is the gold standard for determining equilibrium solubility.[16][17] It is designed to measure the thermodynamic solubility of a compound once a saturated solution is achieved.
-
Media Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride to a known volume of each buffer in separate vials. The presence of undissolved solid must be visually confirmed.[16]
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[16] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.[16]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.
-
Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH.
Caption: Workflow for the shake-flask solubility method.
Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[18][19]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral, un-ionized form of the molecule.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (ionized and un-ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.
The shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer.[20][21]
-
Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This pre-saturation is crucial for thermodynamic consistency.
-
Partitioning: Dissolve a known amount of 4-(1H-tetrazol-1-yl)aniline hydrochloride in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separation funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the API in both the n-octanol and the aqueous layers using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for shake-flask LogD determination.
Chemical Stability Assessment
Causality: An API must remain stable during storage and manufacturing to ensure safety and efficacy. Aniline and its salts are known to be susceptible to oxidative degradation and can darken upon exposure to air and light.[22][23] A preliminary stability assessment is a critical part of early-phase development.
Protocol: Forced Degradation Study
-
Conditions: Prepare solutions of the API in a relevant solvent system. Expose separate samples to a range of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid API at elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid and solution to UV light as per ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent API from any degradation products).
-
Evaluation: Quantify the loss of the parent API and the formation of any degradants. This study helps identify potential degradation pathways and informs storage requirements.
Summary of Physicochemical Profile
The comprehensive characterization of 4-(1H-tetrazol-1-yl)aniline hydrochloride as outlined provides the essential data for its progression in drug development.
| Parameter | Recommended Method | Importance in Drug Development |
| pKa (Anilinium) | Potentiometric Titration | Governs ionization, solubility, and permeability in the stomach and intestine. |
| pKa (Tetrazole) | Potentiometric Titration / UV-Vis | Influences ionization state and interactions at physiological pH. |
| Aqueous Solubility | Shake-Flask (pH 1.2, 4.5, 6.8) | Determines dissolution rate and BCS classification; critical for bioavailability.[14][16] |
| Lipophilicity (LogD at pH 7.4) | Shake-Flask (Octanol/PBS) | Predicts membrane permeability, absorption, and tissue distribution.[18][21] |
| Chemical Stability | Forced Degradation Studies | Identifies degradation pathways and informs formulation and storage conditions.[22][23] |
This guide provides the strategic framework and validated methodologies for a thorough physicochemical evaluation. By rigorously applying these principles, researchers can build a robust data package, mitigate development risks, and accelerate the journey of promising molecules like 4-(1H-tetrazol-1-yl)aniline hydrochloride from the laboratory to the clinic.
References
- Journal of Pharmaceutical and Biomedical Analysis.
- Guidechem. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | CAS No.14213-13-9 Synthetic Routes.
- PMC.
- World Health Organiz
- ijirss. Ionization constants (pKa)
- ResearchGate. (PDF) Ionization constants (pKa)
- Pharma Excipients. Screening and Formulating Drugs as Salts to Improve API Performance.
- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)
- Royal Society of Chemistry. A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.
- ChemicalBook. Aniline hydrochloride | 142-04-1.
- ResearchGate.
- ResearchGate. (PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ChemicalBook. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9.
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Sigma-Aldrich.
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF.
- Lund University Publications.
- MDPI.
- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- PubChem. Aniline | C6H5NH2 | CID 6115. NIH.
- Guidechem. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE 1049766-54-2 wiki.
- ResearchGate. 1 H-NMR data of the tetrazole compounds | Download Table.
- Oriental Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. 4-(1H-TETRAZOL-1-YL)ANILINE HYDROCHLORIDE | 14213-13-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.za [scielo.org.za]
- 9. ijirss.com [ijirss.com]
- 10. researchgate.net [researchgate.net]
- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 12. ovid.com [ovid.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. who.int [who.int]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 23. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

